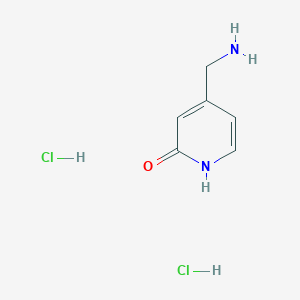

4-(aminomethyl)-1H-pyridin-2-one;dihydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-1H-pyridin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-4-5-1-2-8-6(9)3-5;;/h1-3H,4,7H2,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMSCHNJDKHKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1H-pyridin-2-one;dihydrochloride typically involves the reaction of 4-(aminomethyl)pyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The process can be summarized as follows:

Starting Material: 4-(aminomethyl)pyridine.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring to ensure complete dissolution of the starting material and the formation of the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 4-(aminomethyl)-1H-pyridin-2-one;dihydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, concentration of reagents, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-1H-pyridin-2-one;dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological pathways. Notable applications include:

- Antibacterial Activity : Research indicates that 4-(aminomethyl)-1H-pyridin-2-one; dihydrochloride may disrupt bacterial membranes, suggesting potential use as an antibacterial agent.

- Neuroprotective Effects : Preliminary studies have shown that the compound can inhibit neuronal apoptosis, providing a basis for exploring its use in neurodegenerative diseases .

Coordination Chemistry

The ability of this compound to form complexes with metal ions is significant for understanding its mechanism of action. These interactions are crucial in the development of coordination compounds that may have applications in catalysis and materials science.

The compound has demonstrated a range of biological activities:

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuroprotection | Inhibition of neuronal apoptosis | |

| Antidepressant | Antidepressant-like effects in animal models | |

| Antibacterial | Disruption of bacterial membranes |

Case Study 1: Neuroprotection in Animal Models

In studies involving rodent models of neurodegeneration, administration of 4-(aminomethyl)-1H-pyridin-2-one; dihydrochloride resulted in a significant reduction of neuronal cell death compared to control groups. The mechanism was attributed to reduced oxidative stress and modulation of glutamate receptors, highlighting its potential as a neuroprotective agent.

Case Study 2: Antidepressant-Like Effects

Another study examined the effects of this compound on behavior in mice subjected to chronic mild stress. Results indicated a marked improvement in depressive-like behaviors, suggesting that the compound's interaction with serotonin pathways could be beneficial for treating depression.

Synthesis and Industrial Applications

The synthesis of 4-(aminomethyl)-1H-pyridin-2-one; dihydrochloride typically involves the reaction of 4-(aminomethyl)pyridine with hydrochloric acid under controlled conditions. Optimizing reaction parameters can enhance yield and purity, making it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1H-pyridin-2-one;dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

4-(aminomethyl)benzoic acid: Similar structure but with a benzoic acid moiety.

Piperidine derivatives: Share the pyridine ring structure but differ in functional groups.

Uniqueness

4-(aminomethyl)-1H-pyridin-2-one;dihydrochloride is unique due to its specific combination of the aminomethyl group and the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

4-(Aminomethyl)-1H-pyridin-2-one; dihydrochloride (CAS No. 1282672-41-6) is a pyridine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of an amino group and a pyridinone structure, which are known to influence its interactions with biological targets.

The compound is soluble in water and has been identified as a versatile building block in organic synthesis, particularly for the development of more complex molecules in medicinal chemistry. Its chemical structure enables it to participate in various chemical reactions, including oxidation and substitution, which are pivotal for its biological activity.

Enzyme Inhibition

Recent studies have indicated that 4-(aminomethyl)-1H-pyridin-2-one; dihydrochloride exhibits significant enzyme inhibition properties. It has been evaluated for its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it has shown potential as an inhibitor of kinases, which play critical roles in cancer progression and other diseases.

Anticancer Activity

Research has demonstrated that this compound can induce cell death in various cancer cell lines. A notable study reported that derivatives of pyridinones, including 4-(aminomethyl)-1H-pyridin-2-one; dihydrochloride, exhibited cytotoxic effects against glioblastoma cells. The mechanism involved the induction of mitotic catastrophe and disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

The biological effects of 4-(aminomethyl)-1H-pyridin-2-one; dihydrochloride can be attributed to its interaction with cellular targets:

- Enzyme Interaction : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes, thereby modulating their activity.

- Cell Cycle Modulation : It has been observed to cause G2/M phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent .

Study on Antitumor Activity

In a controlled study, the antitumor activity of 4-(aminomethyl)-1H-pyridin-2-one; dihydrochloride was assessed using L1210 lymphoid leukemia cells. The compound demonstrated an ID50 value comparable to other known anticancer agents, suggesting its efficacy in inhibiting tumor growth .

| Compound | ID50 (M) | Cell Line |

|---|---|---|

| 4-(Aminomethyl)-1H-pyridin-2-one | L1210 lymphoid leukemia | |

| Control (e.g., standard drugs) | Varies | Varies |

Study on Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer pathways. The results indicated that 4-(aminomethyl)-1H-pyridin-2-one; dihydrochloride could significantly reduce kinase activity, leading to decreased proliferation of cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(aminomethyl)-1H-pyridin-2-one dihydrochloride, and how are the hydrochloride counterions introduced?

- Methodology : The synthesis typically involves two stages: (1) preparation of the free base and (2) salt formation. For the free base, a common approach is condensation of 2-amino-4,6-dimethyl nicotinamide with aryl aldehydes under acidic conditions, followed by oxidation to form the pyridin-2-one core (as seen in analogous pyrimidinone syntheses) . The hydrochloride salt is introduced by treating the free base with concentrated HCl in polar solvents like DMF or methanol. Excess HCl ensures complete protonation of the aminomethyl group and stabilizes the crystalline product .

Q. How can the purity and structural integrity of 4-(aminomethyl)-1H-pyridin-2-one dihydrochloride be validated?

- Methodology :

- Analytical Techniques : Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended).

- Spectroscopy : Confirm the structure via -NMR (e.g., singlet for pyridin-2-one protons at δ 6.8–7.2 ppm) and FT-IR (stretching vibrations for N–H at ~3200 cm and C=O at ~1650 cm) .

- Elemental Analysis : Verify Cl content (theoretical: ~24.3% for dihydrochloride) .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodology :

- Solubility : Test in water, DMSO, and methanol at 25°C. The dihydrochloride salt is highly water-soluble (>50 mg/mL) due to ionic interactions, but solubility in non-polar solvents (e.g., hexane) is negligible.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Hydrochloride salts generally exhibit superior stability compared to free bases, but degradation may occur under prolonged exposure to light or alkaline conditions .

Q. What safety precautions are essential during handling and storage?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of HCl vapors.

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Monitor for deliquescence due to hygroscopicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodology :

- Derivatization : Introduce substituents at the pyridin-2-one ring (e.g., halogens, alkyl groups) via nucleophilic substitution or cross-coupling reactions. For example, replace the aminomethyl group with bulkier amines to assess steric effects on receptor binding .

- Biological Assays : Screen derivatives for antimicrobial activity using broth microdilution (MIC determination against S. aureus and E. coli) or enzyme inhibition assays (e.g., kinase targets) .

Q. What experimental strategies can elucidate the mechanism of action in antimicrobial or anticancer applications?

- Methodology :

- Target Identification : Use affinity chromatography or thermal shift assays to identify protein targets.

- Metabolic Profiling : Perform metabolomics (LC-MS) on treated bacterial/cancer cells to track changes in pathways like folate synthesis or oxidative phosphorylation .

- Resistance Studies : Serial passage experiments under sub-MIC conditions to monitor emergent resistance mutations via whole-genome sequencing .

Q. How can computational methods complement experimental studies in predicting reactivity or pharmacokinetics?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase or human kinases. Validate with mutagenesis (e.g., Ala-scanning of active-site residues) .

- ADME Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 metabolism. Compare with in vitro hepatic microsome assays .

Q. What advanced analytical techniques are suitable for studying degradation products or metabolic pathways?

- Methodology :

- LC-HRMS : Identify degradation products under stress conditions (e.g., UV light, pH 9 buffer). Use isotopic labeling (-aminomethyl) to trace metabolic fate in hepatocyte incubations .

- X-ray Crystallography : Resolve the crystal structure of the compound bound to its target protein to guide rational design of analogs with improved affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.